6-Chloro-5-ethyluracil

Descripción general

Descripción

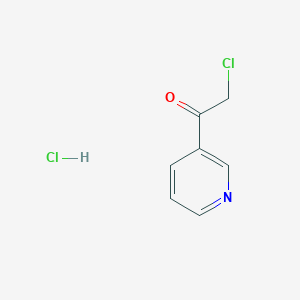

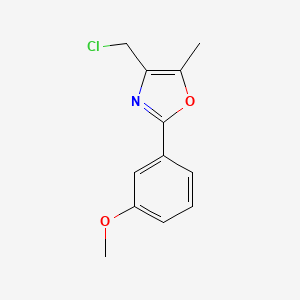

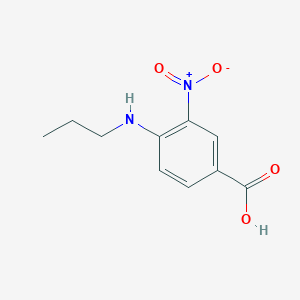

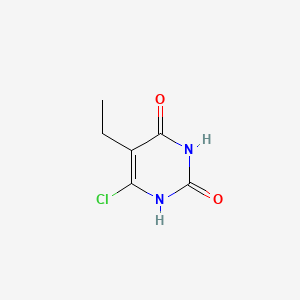

6-Chloro-5-ethyluracil is a chemical compound with the molecular formula C6H7ClN2O2 . It has an average mass of 174.585 Da and a mono-isotopic mass of 174.019608 Da .

Synthesis Analysis

The synthesis of 6-Chloro-5-ethyluracil and its analogs has been described in several methods. One of the methods involves the use of 5-alkyl-6-chlorouracil as a starting compound .Molecular Structure Analysis

The molecular structure of 6-Chloro-5-ethyluracil is based on its molecular formula, C6H7ClN2O2 . Detailed structural analysis can be performed using techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving 6-Chloro-5-ethyluracil can be analyzed using various tools like the interactive chemical reaction platform, SCAN . It offers a chemical reaction path network database, visualization, and network analysis tools .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-5-ethyluracil can be analyzed based on its molecular structure . These properties include color, density, hardness, and melting and boiling points .Aplicaciones Científicas De Investigación

Synthesis of Antimicrobial Agents

6-Chloro-5-ethyluracil serves as a precursor in the synthesis of novel antimicrobial agents. Its derivatives have shown effectiveness against various microbial strains, making it valuable in developing new medications to combat infections .

HIV Reverse Transcriptase Inhibitors

This compound is used in synthesizing non-nucleoside inhibitors of HIV reverse transcriptase, a key enzyme in the HIV replication process. Derivatives of 6-Chloro-5-ethyluracil are important structural units for producing these inhibitors .

DNA Integrity and Repair

Uracil derivatives play a crucial role in maintaining DNA integrity during replication. They are involved in the processes that ensure accurate DNA replication and prevent genetic drift, which can have detrimental effects on cellular functions .

Cancer Research

In colorectal cancer research, uracil derivatives are studied for their role in DNA methylation, which is influenced by the microbiome. This research helps understand the genetic and epigenetic factors contributing to cancer development .

Mecanismo De Acción

Target of Action

6-Chloro-5-ethyluracil is a derivative of uracil, a pyrimidine analog. The primary targets of uracil derivatives are vital enzymes responsible for DNA biosynthesis such as dihydrofolate reductase (DHFR), thymidylate synthetase (TSase), thymidine phosphorylase (TPase), and reverse transcriptase (RTase) . These enzymes play crucial roles in DNA replication and repair, and their inhibition can lead to cell death, particularly in rapidly dividing cells like cancer cells .

Mode of Action

For instance, 5-fluorouracil, another uracil derivative, is known to bind the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex . This binding inhibits the function of TS, thereby blocking the synthesis of the pyrimidine thymidylate (dTMP), a nucleotide required for DNA replication .

Biochemical Pathways

The biochemical pathways affected by 6-Chloro-5-ethyluracil are likely to be those involved in DNA synthesis and repair, given its similarity to other uracil derivatives. By inhibiting key enzymes in these pathways, the compound can disrupt DNA replication and repair, leading to cell death . .

Pharmacokinetics

Based on the pharmacokinetics of similar compounds like 5-fluorouracil, it can be inferred that the compound might have rapid distribution and elimination, with an apparent terminal half-life of approximately 8 to 20 minutes . The rapid elimination is primarily due to swift catabolism of the compound in the liver . .

Result of Action

The molecular and cellular effects of 6-Chloro-5-ethyluracil are likely to involve disruption of DNA synthesis and repair, leading to cell death. This is due to the compound’s inhibition of key enzymes involved in these processes . .

Propiedades

IUPAC Name |

6-chloro-5-ethyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-2-3-4(7)8-6(11)9-5(3)10/h2H2,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJRVKJHXCITAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=O)NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474027 | |

| Record name | 6-Chloro-5-ethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-ethyluracil | |

CAS RN |

20295-24-3 | |

| Record name | 6-Chloro-5-ethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

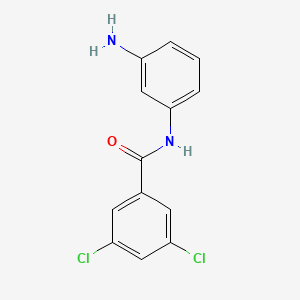

Q1: What is the structural significance of 6-chloro-5-ethyluracil in the formation of the described crystals?

A1: In the studied crystals, 6-chloro-5-ethyluracil acts as an anion. It interacts with the 4-phenylpiperazin-1-ium cation through a network of hydrogen bonds. Specifically, the N—H groups of the cation form hydrogen bonds with the oxygen atoms (N—H⋯O) and nitrogen atom (N—H⋯N) of the 6-chloro-5-ethyluracil anion. [] This hydrogen bonding network contributes to the overall crystal packing and stability. In the case of salt (I), two independent 6-chloro-5-ethyluracil anions and two 1-phenylpiperazine cations are present in the asymmetric unit. [] This complex arrangement highlights the role of molecular interactions in defining the crystal structure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.